An In-depth Technical Guide to 2,3-Dichloro-5-methylpyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2,3-Dichloro-5-methylpyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-methylpyridine, also known as 2,3-dichloro-5-picoline, is a halogenated pyridine derivative of significant interest in the chemical and pharmaceutical industries. Its unique structural arrangement, featuring a pyridine ring substituted with two chlorine atoms and a methyl group, provides a versatile scaffold for the synthesis of a wide range of complex organic molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of 2,3-Dichloro-5-methylpyridine, with a focus on its role in drug discovery and agrochemical development.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2,3-Dichloro-5-methylpyridine is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl₂N | [1] |
| Molecular Weight | 162.02 g/mol | [1] |
| Appearance | Hoar or primrose yellow solid | [1] |
| Melting Point | 41-48 °C | [1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in many organic solvents. | |
| CAS Number | 59782-90-0 | [1] |
Spectral Data (Analogous Compound: 2,3-Dichloro-5-(trifluoromethyl)pyridine)
Disclaimer: The following spectral data is for 2,3-dichloro-5-(trifluoromethyl)pyridine and is provided for illustrative purposes due to the lack of available data for 2,3-Dichloro-5-methylpyridine.
| Spectrum Type | Key Peaks/Signals |
| ¹H NMR | Spectral data for 2,3-dichloro-5-(trifluoromethyl)pyridine is available but not detailed in the provided search results. |
| ¹³C NMR | Spectral data for 2,3-dichloro-5-(trifluoromethyl)pyridine is available but not detailed in the provided search results. |
| IR (Infrared) Spectroscopy | Characteristic peaks for C-Cl, C-N, and aromatic C-H stretching and bending vibrations are expected. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern for the two chlorine atoms. |
Synthesis of 2,3-Dichloro-5-methylpyridine
Several synthetic routes to 2,3-Dichloro-5-methylpyridine have been reported, primarily in patent literature. One common approach involves the chlorination of a pyridine precursor.
Experimental Protocol: Synthesis from 5-methyl-3,4-dihydropyridin-2(1H)-one (Pyridone)
This method utilizes pyridone and chlorine as raw materials with a chlorination reagent and a Lewis acid catalyst.
Materials:
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5-methyl-3,4-dihydropyridin-2(1H)-one (pyridone)
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Toluene
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Ferric chloride (FeCl₃)
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Phosgene (COCl₂)
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Chlorine gas (Cl₂)
Procedure:
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In a 500ml four-necked flask, add 66.7g (0.6mol) of pyridone, 333.5g of toluene, and 9.8g (0.06mol) of ferric chloride at 20°C.
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Introduce phosgene gas at a rate of 9 L/h for 3 hours.
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Simultaneously, pass chlorine gas into the mixed solution at a rate of 9.5 L/h for 3 hours.
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After the reaction is complete, raise the temperature to 110°C.
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Pass phosgene gas again at a rate of 9 L/h for 3 hours and continue the reaction for 1 hour.
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The resulting product mixture contains both 2-chloro-5-methylpyridine and 2,3-dichloro-5-methylpyridine, which can be separated by further purification steps (details not provided in the source). This particular experiment yielded 79.03g of 2,3-dichloro-5-methylpyridine.[2]
Figure 1: Synthetic pathway for 2,3-Dichloro-5-methylpyridine.
Chemical Reactivity and Applications
The reactivity of 2,3-Dichloro-5-methylpyridine is primarily dictated by the presence of the two chlorine atoms on the electron-deficient pyridine ring. These chlorine atoms are susceptible to nucleophilic substitution and can participate in various cross-coupling reactions, making this compound a valuable building block in organic synthesis.[3]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms at the 2- and 3-positions can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the nucleophile. These reactions are fundamental to the synthesis of a wide range of biologically active molecules.
Palladium-Catalyzed Cross-Coupling Reactions
2,3-Dichloro-5-methylpyridine is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to complex molecular architectures. For example, Suzuki coupling can be used to introduce new aryl or heteroaryl groups at the chlorinated positions.
Figure 2: Key reaction pathways of 2,3-Dichloro-5-methylpyridine.
Applications in Drug Development and Agrochemicals
2,3-Dichloro-5-methylpyridine is a key intermediate in the synthesis of various commercial products.
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Pharmaceuticals: It serves as a building block for the development of novel therapeutic agents, with research exploring its potential in creating compounds with antimicrobial and anti-inflammatory properties.[3]
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Agrochemicals: This compound is a vital precursor for the synthesis of a range of herbicides and fungicides. Its incorporation into pesticide molecules contributes to the development of effective crop protection agents.
Safety and Handling
2,3-Dichloro-5-methylpyridine is a hazardous substance and should be handled with appropriate safety precautions.
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Hazards: It is classified as acutely toxic if swallowed and causes serious eye irritation.[1]
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Handling: Use in a well-ventilated area, wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[4][5]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as oxidizing agents.[4][6]
In case of exposure, follow standard first-aid procedures and seek medical attention. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
2,3-Dichloro-5-methylpyridine is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its rich reactivity, stemming from the two chlorine substituents on the pyridine ring, allows for the synthesis of a diverse array of complex molecules. While a comprehensive dataset of its physical and spectral properties is not fully available in the public domain, the existing information, combined with an understanding of its chemical behavior, provides a solid foundation for its use in research and development. As the demand for novel drugs and more effective agrochemicals continues to grow, the importance of key building blocks like 2,3-Dichloro-5-methylpyridine is set to increase.
